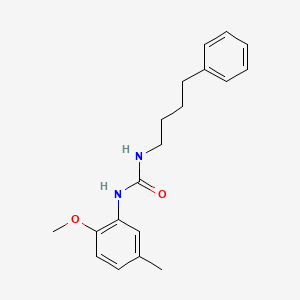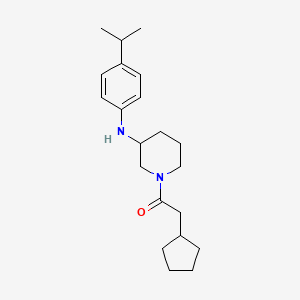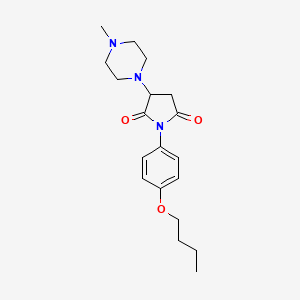![molecular formula C22H28N2O2S B5144332 N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as MRT67307, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
Mechanism of Action
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide inhibits the activity of CK1δ by binding to the ATP-binding site of the kinase. This leads to the inhibition of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is known to be dysregulated in many types of cancer. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to induce the phosphorylation of p53, a tumor suppressor protein, leading to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have a selective inhibitory effect on CK1δ, with minimal effects on other kinases. It has been found to induce apoptosis in cancer cells without affecting normal cells. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting that it may have potential use in combination therapy.
Advantages and Limitations for Lab Experiments
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to its use in lab experiments. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is a multistep process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more potent and selective CK1δ inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. Additionally, the combination of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the use of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in combination with imaging techniques, such as PET imaging, may allow for the non-invasive monitoring of tumor response to treatment.
Synthesis Methods
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. One of the most commonly used methods involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-[(3-methylbenzyl)thio]ethylamine in the presence of a catalyst. The resulting intermediate product is then further reacted with benzoyl chloride to obtain the final product, N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide.
Scientific Research Applications
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy.
properties
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-18-3-2-4-20(15-18)17-27-14-9-23-22(25)21-7-5-19(6-8-21)16-24-10-12-26-13-11-24/h2-8,15H,9-14,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYFUFCSQKILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)

![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-(4-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5144288.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)